molecular formula C20H18F3N3 B297143 2,7,9-trimethyl-5-[2-(trifluoromethyl)phenyl]-3,5-dihydropyrazolo[1,5-c]quinazoline

2,7,9-trimethyl-5-[2-(trifluoromethyl)phenyl]-3,5-dihydropyrazolo[1,5-c]quinazoline

Numéro de catalogue B297143
Poids moléculaire: 357.4 g/mol
Clé InChI: MHJRXYBFBNZAPC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,7,9-trimethyl-5-[2-(trifluoromethyl)phenyl]-3,5-dihydropyrazolo[1,5-c]quinazoline, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and function of B cells and is a key target for the treatment of B cell-related diseases such as lymphoma and autoimmune disorders.

Mécanisme D'action

2,7,9-trimethyl-5-[2-(trifluoromethyl)phenyl]-3,5-dihydropyrazolo[1,5-c]quinazoline binds to the ATP-binding site of BTK and inhibits its activity. This leads to the inhibition of downstream signaling pathways such as the PI3K/AKT and NF-κB pathways, which are critical for B cell proliferation and survival. Additionally, 2,7,9-trimethyl-5-[2-(trifluoromethyl)phenyl]-3,5-dihydropyrazolo[1,5-c]quinazoline has been shown to induce apoptosis in B cells and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2,7,9-trimethyl-5-[2-(trifluoromethyl)phenyl]-3,5-dihydropyrazolo[1,5-c]quinazoline has been shown to have potent anti-tumor activity in lymphoma models and can reduce disease severity in autoimmune models. Additionally, 2,7,9-trimethyl-5-[2-(trifluoromethyl)phenyl]-3,5-dihydropyrazolo[1,5-c]quinazoline has been shown to inhibit the activation and proliferation of B cells, which are key drivers of autoimmune diseases such as rheumatoid arthritis and lupus.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 2,7,9-trimethyl-5-[2-(trifluoromethyl)phenyl]-3,5-dihydropyrazolo[1,5-c]quinazoline is its high selectivity for BTK, which reduces the risk of off-target effects. Additionally, 2,7,9-trimethyl-5-[2-(trifluoromethyl)phenyl]-3,5-dihydropyrazolo[1,5-c]quinazoline has good pharmacokinetic properties and can be administered orally. However, one limitation of 2,7,9-trimethyl-5-[2-(trifluoromethyl)phenyl]-3,5-dihydropyrazolo[1,5-c]quinazoline is its relatively short half-life, which may require frequent dosing in clinical settings.

Orientations Futures

There are several future directions for the development of 2,7,9-trimethyl-5-[2-(trifluoromethyl)phenyl]-3,5-dihydropyrazolo[1,5-c]quinazoline and related compounds. One area of focus is the development of combination therapies that target multiple signaling pathways in B cells. Another area of focus is the development of more potent and selective BTK inhibitors that can overcome resistance mechanisms. Additionally, there is interest in exploring the use of BTK inhibitors in other diseases such as multiple sclerosis and chronic lymphocytic leukemia.

Méthodes De Synthèse

The synthesis of 2,7,9-trimethyl-5-[2-(trifluoromethyl)phenyl]-3,5-dihydropyrazolo[1,5-c]quinazoline involves a multi-step process that begins with the reaction of 2-amino-4,6-dimethylpyridine with 2-chloro-4-nitrophenyl trifluoromethanesulfonate to form the intermediate 2-amino-4,6-dimethyl-5-nitropyridine. This intermediate is then reacted with 2-chloro-5-trifluoromethylphenylboronic acid in the presence of a palladium catalyst to form the key intermediate 2-amino-4,6-dimethyl-5-(2-trifluoromethylphenyl)pyridine. This intermediate is then reacted with 2,7-dimethyl-3,5-dicyano-4-(trifluoromethyl)pyrazole in the presence of a base to form the final product, 2,7,9-trimethyl-5-[2-(trifluoromethyl)phenyl]-3,5-dihydropyrazolo[1,5-c]quinazoline.

Applications De Recherche Scientifique

2,7,9-trimethyl-5-[2-(trifluoromethyl)phenyl]-3,5-dihydropyrazolo[1,5-c]quinazoline has been extensively studied in preclinical models for the treatment of B cell-related diseases such as lymphoma and autoimmune disorders. In vitro studies have shown that 2,7,9-trimethyl-5-[2-(trifluoromethyl)phenyl]-3,5-dihydropyrazolo[1,5-c]quinazoline inhibits BTK activity and downstream signaling pathways, leading to the inhibition of B cell proliferation and survival. In vivo studies have demonstrated that 2,7,9-trimethyl-5-[2-(trifluoromethyl)phenyl]-3,5-dihydropyrazolo[1,5-c]quinazoline has potent anti-tumor activity in lymphoma models and can reduce disease severity in autoimmune models.

Propriétés

Formule moléculaire

C20H18F3N3

Poids moléculaire

357.4 g/mol

Nom IUPAC

2,7,9-trimethyl-5-[2-(trifluoromethyl)phenyl]-3,5-dihydropyrazolo[1,5-c]quinazoline

InChI

InChI=1S/C20H18F3N3/c1-11-8-12(2)18-15(9-11)17-10-13(3)25-26(17)19(24-18)14-6-4-5-7-16(14)20(21,22)23/h4-10,19,25H,1-3H3

Clé InChI

MHJRXYBFBNZAPC-UHFFFAOYSA-N

SMILES isomérique

CC1=CC2=C3C=C(NN3C(N=C2C(=C1)C)C4=CC=CC=C4C(F)(F)F)C

SMILES

CC1=CC2=C3C=C(NN3C(N=C2C(=C1)C)C4=CC=CC=C4C(F)(F)F)C

SMILES canonique

CC1=CC2=C3C=C(NN3C(N=C2C(=C1)C)C4=CC=CC=C4C(F)(F)F)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.